![molecular formula C12H8ClN3O3 B2837988 3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid CAS No. 294853-37-5](/img/structure/B2837988.png)
3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a 4-chlorobenzoyl group and an amino group at the 3-position, and a carboxylic acid group at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
作用机制
Target of Action
It’s known that this compound is a pyrazinamide analogue . Pyrazinamide is a crucial first-line drug for tuberculosis treatment , suggesting that the compound might also target Mycobacterium tuberculosis .
Result of Action
It’s known that n-(4-chlorophenyl)pyrazine-2-carboxamides, a related compound, showed good activity against mycobacterium tuberculosis h37rv . This suggests that 3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid might also have antimycobacterial effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-chlorobenzoyl group: This step often involves acylation reactions using 4-chlorobenzoyl chloride in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction can produce alcohols or amines.
科学研究应用
3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
相似化合物的比较
Similar Compounds
3-[(4-methylbenzoyl)amino]pyrazine-2-carboxylic Acid: Similar structure with a methyl group instead of a chlorine atom.
3-[(4-fluorobenzoyl)amino]pyrazine-2-carboxylic Acid: Contains a fluorine atom instead of chlorine.
3-[(4-bromobenzoyl)amino]pyrazine-2-carboxylic Acid: Features a bromine atom in place of chlorine.
Uniqueness
3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom may enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in certain applications.
属性
IUPAC Name |
3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3/c13-8-3-1-7(2-4-8)11(17)16-10-9(12(18)19)14-5-6-15-10/h1-6H,(H,18,19)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGKVCZDGYFEPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=CN=C2C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
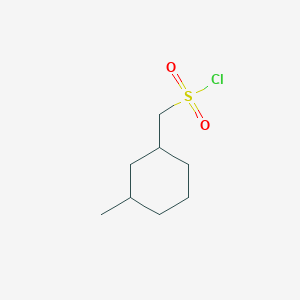

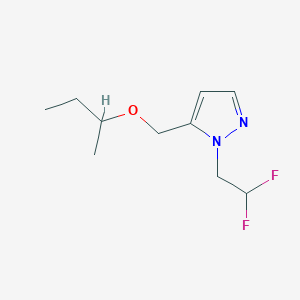
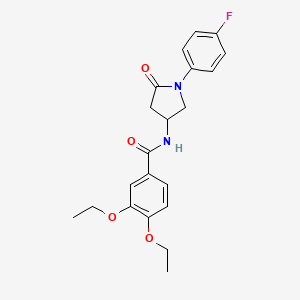
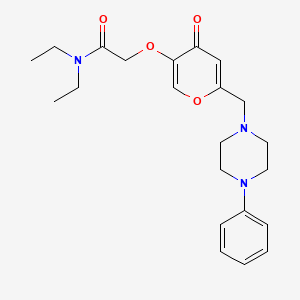
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2837914.png)
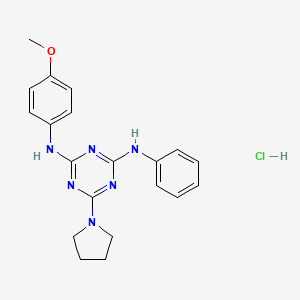
![3,5-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-4-sulfonamide](/img/structure/B2837918.png)

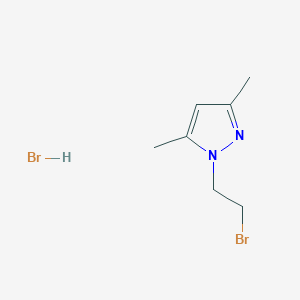
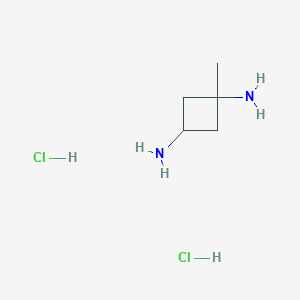

![N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide](/img/structure/B2837925.png)
![N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2837927.png)
